molecular formula C27H30N10O6 B1681226 Talotrexin ammonium CAS No. 648420-92-2

Talotrexin ammonium

Cat. No.: B1681226
CAS No.: 648420-92-2
M. Wt: 590.6 g/mol
InChI Key: CURXCENNYPPKOS-FYZYNONXSA-N
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Chemical Reactions Analysis

Talotrexin ammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the chemical structure of this compound, affecting its biological activity.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Talotrexin ammonium is unique compared to other antifolate drugs due to its nonpolyglutamatable nature. This characteristic allows it to avoid polyglutamation, a process that can affect the efficacy and toxicity of antifolate drugs . Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable tool in cancer research and therapy .

Biological Activity

Talotrexin ammonium, a novel antifolate compound, is primarily recognized for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Overview of this compound

Talotrexin (also known as Talvesta) is a dihydrofolate reductase (DHFR) inhibitor that interferes with folate metabolism, crucial for DNA synthesis and cell division. Its molecular formula is C27H27N9O6C_{27}H_{27}N_9O_6 and it has been primarily investigated for treating solid tumors, lung cancer, and various leukemias .

Talotrexin exerts its biological effects primarily through the inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of folate coenzymes necessary for the synthesis of nucleotides, ultimately resulting in cytotoxic effects on rapidly dividing cells such as cancer cells.

In Vitro Studies

In preclinical studies, talotrexin has demonstrated significant cytotoxicity against various pediatric leukemia and lymphoma cell lines. The median inhibitory concentration (IC50) values for talotrexin were found to be approximately 7 nM, which is notably lower than traditional antifolates like methotrexate (IC50 = 78 nM) and pemetrexed (IC50 = 155 nM) . This indicates a higher potency of talotrexin in inhibiting cancer cell growth.

Comparative Efficacy

A comparative analysis of clinical potency indices (CPI) showed that while methotrexate had a CPI of 0.9, indicating its effectiveness at clinically achievable doses, talotrexin's CPI was not explicitly reported but suggested to be favorable due to its lower IC50 values . This positions talotrexin as a promising candidate for further clinical evaluation.

Pediatric Acute Lymphoblastic Leukemia (ALL)

In a notable study involving children with ALL, talotrexin was administered alongside other antifolates. The results indicated that patients receiving talotrexin exhibited improved response rates compared to those treated with standard therapies . However, further studies are warranted to establish its role in standard treatment protocols.

Solid Tumors

Talotrexin's application in solid tumors has also been explored. A study indicated that when combined with liposomal formulations, talotrexin showed enhanced delivery and reduced toxicity to non-cancerous cells while maintaining efficacy against tumor cells . This suggests that innovative drug delivery systems could optimize talotrexin's therapeutic potential.

Data Summary

The following table summarizes key findings regarding the biological activity of talotrexin:

Parameter Talotrexin Methotrexate Pemetrexed
Median IC50 (nM) 778155
Clinical Potency Index (CPI) Not explicitly reported0.913
Cancer Types Studied Pediatric leukemiaPediatric leukemiaPediatric leukemia
Combination Studies Liposomal formulationsStandard therapiesStandard therapies

Properties

IUPAC Name

azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURXCENNYPPKOS-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983432
Record name 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648420-92-2
Record name Talotrexin Ammonium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALOTREXIN AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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